molecular formula C7H10N6O2 B11893106 N,N'-Dimethoxy-1H-purine-2,6-diamine CAS No. 108278-67-7

N,N'-Dimethoxy-1H-purine-2,6-diamine

Cat. No.: B11893106
CAS No.: 108278-67-7
M. Wt: 210.19 g/mol
InChI Key: RPJKUHWRNPUMOK-UHFFFAOYSA-N
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Description

N,N’-(9H-Purine-2,6-diyl)bis(O-methylhydroxylamine) is a chemical compound with the molecular formula C7H10N6O2 and a molecular weight of 210.19 g/mol . This compound is characterized by the presence of a purine ring system substituted with two O-methylhydroxylamine groups at the 2 and 6 positions. Purine derivatives are known for their significant biological activities and are widely studied in medicinal chemistry.

Preparation Methods

The synthesis of N,N’-(9H-Purine-2,6-diyl)bis(O-methylhydroxylamine) typically involves the reaction of 2,6-diaminopurine with methoxyamine hydrochloride under specific conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product . The reaction mixture is usually heated to reflux for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

N,N’-(9H-Purine-2,6-diyl)bis(O-methylhydroxylamine) undergoes various chemical reactions, including:

Scientific Research Applications

N,N’-(9H-Purine-2,6-diyl)bis(O-methylhydroxylamine) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-(9H-Purine-2,6-diyl)bis(O-methylhydroxylamine) involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in purine metabolism, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS). By inhibiting these enzymes, the compound disrupts the synthesis of DNA and RNA, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other cellular targets, such as lysosomes and mitochondria, to induce cell death through non-mitochondrial pathways .

Comparison with Similar Compounds

N,N’-(9H-Purine-2,6-diyl)bis(O-methylhydroxylamine) can be compared with other similar compounds, such as:

The uniqueness of N,N’-(9H-Purine-2,6-diyl)bis(O-methylhydroxylamine) lies in its specific substitution pattern and the presence of O-methylhydroxylamine groups, which confer distinct chemical and biological properties compared to other purine derivatives.

Properties

CAS No.

108278-67-7

Molecular Formula

C7H10N6O2

Molecular Weight

210.19 g/mol

IUPAC Name

2-N,6-N-dimethoxy-7H-purine-2,6-diamine

InChI

InChI=1S/C7H10N6O2/c1-14-12-6-4-5(9-3-8-4)10-7(11-6)13-15-2/h3H,1-2H3,(H3,8,9,10,11,12,13)

InChI Key

RPJKUHWRNPUMOK-UHFFFAOYSA-N

Canonical SMILES

CONC1=NC(=NC2=C1NC=N2)NOC

Origin of Product

United States

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